6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide
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Overview
Description
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide is a complex organic compound that features a thiazole ring, a phenyl group with diethoxy substituents, and a picolinimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which is then coupled with the diethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)-N-hydroxypicolinimidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-9-8-12(10-17(16)26-4-2)19-22-15(11-27-19)13-6-5-7-14(21-13)18(20)23-24/h5-11,24H,3-4H2,1-2H3,(H2,20,23) |
InChI Key |
MWLCORMWTLWKCZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)/C(=N/O)/N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=NO)N)OCC |
Origin of Product |
United States |
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